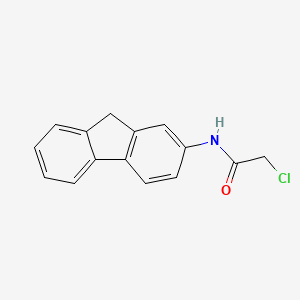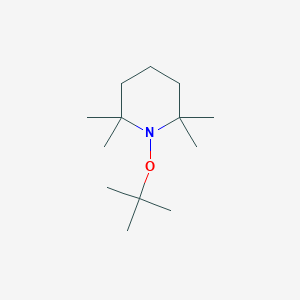
1-Triazene, 1-(4-bromophenyl)-3,3-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triazene, 1-(4-bromophenyl)-3,3-diethyl- is a compound belonging to the triazene family, characterized by the presence of a triazene group (N=N-N) attached to a bromophenyl and diethyl substituents. Triazenes are known for their applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-Triazene, 1-(4-bromophenyl)-3,3-diethyl- typically involves the reaction of 4-bromoaniline with diethylamine in the presence of a nitrosating agent. The reaction conditions often include an acidic medium to facilitate the formation of the triazene group. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Triazene, 1-(4-bromophenyl)-3,3-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the triazene group to an amine group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl derivatives.
Scientific Research Applications
1-Triazene, 1-(4-bromophenyl)-3,3-diethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Triazene, 1-(4-bromophenyl)-3,3-diethyl- involves the interaction of the triazene group with biological targets. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. Molecular targets include DNA, proteins, and enzymes, which can result in cytotoxicity and other biological activities.
Comparison with Similar Compounds
1-Triazene, 1-(4-bromophenyl)-3,3-diethyl- can be compared with other triazene compounds, such as:
1-(4-Bromophenyl)-3,3-dimethyl-1-triazene: Similar structure but with methyl groups instead of ethyl groups.
1-(4-Bromophenyl)-3-(4-nitrophenyl)triazene: Contains a nitrophenyl group, leading to different chemical and biological properties.
1-(4-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene: Features a methoxy and nitrophenyl group, affecting its reactivity and applications.
Properties
CAS No. |
52010-62-5 |
|---|---|
Molecular Formula |
C10H14BrN3 |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
N-[(4-bromophenyl)diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C10H14BrN3/c1-3-14(4-2)13-12-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
LKYFLXYQDNFGHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


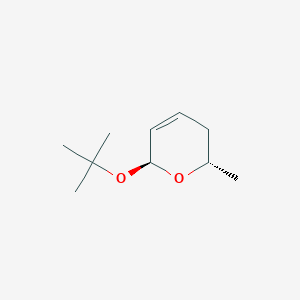
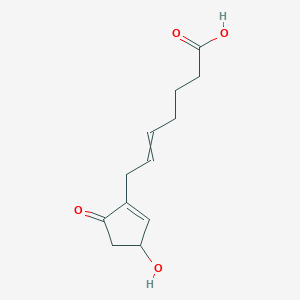

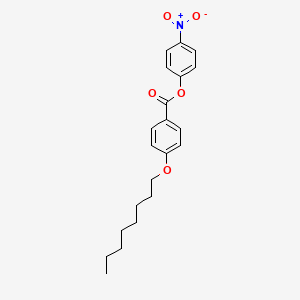

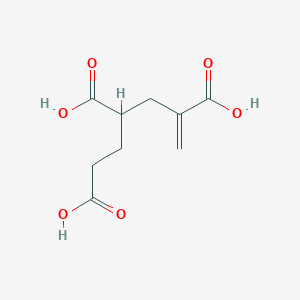
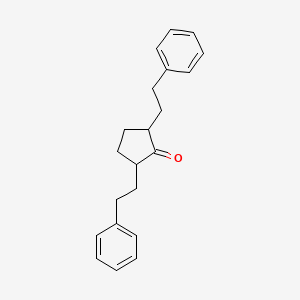
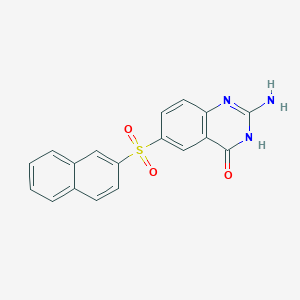


![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)
